molecular formula C10H10F2O3 B6352673 Ethyl 2-(difluoromethoxy)benzoate CAS No. 773134-77-3

Ethyl 2-(difluoromethoxy)benzoate

Cat. No.: B6352673
CAS No.: 773134-77-3
M. Wt: 216.18 g/mol
InChI Key: FPJKYETVZAHVAA-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethoxy)benzoate is an aromatic ester characterized by a benzoate backbone with a difluoromethoxy (-OCHF₂) substituent at the ortho position. The difluoromethoxy group introduces significant electronic and steric effects due to fluorine’s high electronegativity, influencing reactivity, solubility, and stability. Potential applications span agrochemicals, pharmaceuticals, and polymer chemistry, where fluorinated compounds are prized for enhanced metabolic stability, lipophilicity, and environmental resistance .

Properties

IUPAC Name

ethyl 2-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-14-9(13)7-5-3-4-6-8(7)15-10(11)12/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJKYETVZAHVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(difluoromethoxy)benzoate typically involves the reaction of 2-(difluoromethoxy)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2-(Difluoromethoxy)benzoic acid+EthanolEthyl 2-(difluoromethoxy)benzoate+Water\text{2-(Difluoromethoxy)benzoic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} 2-(Difluoromethoxy)benzoic acid+Ethanol→Ethyl 2-(difluoromethoxy)benzoate+Water

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: 2-(Difluoromethoxy)benzoic acid.

    Reduction: 2-(Difluoromethoxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(difluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

  • Molecular Formula : C₁₀H₁₂O₃ (MW 180.20) vs. Ethyl 2-(difluoromethoxy)benzoate : C₁₀H₁₀F₂O₃ (MW ~216.18).
  • Substituent Effects: Electronics: Methoxy (-OCH₃) is electron-donating, while difluoromethoxy (-OCHF₂) is electron-withdrawing. This alters the ester’s acidity (lower pKa for adjacent hydrogens in the difluoro analog) and reactivity in electrophilic substitutions .
  • Applications : Ethyl 2-methoxybenzoate is used in flavorings and fragrances, while the difluoro analog may find utility in agrochemicals due to fluorine’s resistance to hydrolysis .

Ethyl 3-Methoxybenzoate (CAS 10259-22-0)

  • Positional Isomerism : The meta-substituted methoxy group reduces steric hindrance compared to the ortho-difluoromethoxy derivative. This impacts conformational flexibility and interaction with biological targets or polymer matrices .
  • Reactivity : Meta-substitution generally results in lower reactivity in electrophilic aromatic substitution compared to ortho isomers, where steric effects dominate .

Ethyl 4-(Dimethylamino)Benzoate

  • Electron-Donating Groups: The dimethylamino (-N(CH₃)₂) group enhances electron density, increasing reactivity in photopolymerization (e.g., resin cements). In contrast, the electron-withdrawing difluoromethoxy group may reduce polymerization rates unless paired with co-initiators like diphenyliodonium hexafluorophosphate (DPI) .
  • Physical Properties: Dimethylamino-substituted esters exhibit higher degrees of conversion in resins compared to methacrylate-based systems, suggesting that difluoromethoxy analogs might require formulation adjustments for similar performance .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula MW Substituent Key Properties/Applications
This compound* C₁₀H₁₀F₂O₃ 216.18 -OCHF₂ (ortho) High lipophilicity; agrochemical/pharma potential
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 -OCH₃ (ortho) Fragrance/flavoring; IR/NMR verified
Ethyl 3-methoxybenzoate C₁₀H₁₂O₃ 180.20 -OCH₃ (meta) Lower steric hindrance
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 -N(CH₃)₂ (para) High polymerization reactivity

Biological Activity

Ethyl 2-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of approximately 220.19 g/mol. This compound features a benzoate structure with a difluoromethoxy substituent, which significantly influences its chemical properties and biological activities. Recent research indicates that this compound exhibits notable antimicrobial and anti-inflammatory properties, as well as potential enzyme inhibition capabilities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H4(CF2O)COOC2H5\text{C}_6\text{H}_4(\text{CF}_2\text{O})\text{COOC}_2\text{H}_5

The presence of fluorine atoms enhances the compound's lipophilicity, which can affect its reactivity and interactions in biological systems. This unique structure allows it to bind effectively to various biological targets.

Antimicrobial Properties

Preliminary studies have demonstrated that this compound possesses significant antimicrobial activity. It has been tested against various microorganisms, revealing effectiveness in inhibiting the growth of both bacterial and fungal strains.

MicroorganismActivity Level
Escherichia coli Moderate Inhibition
Staphylococcus aureus Strong Inhibition
Candida albicans Moderate Inhibition
Pseudomonas aeruginosa Weak Inhibition

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Research indicates that this compound may also exert anti-inflammatory effects. The difluoromethoxy group enhances its binding affinity to specific targets involved in inflammatory pathways, potentially reducing the activity of pro-inflammatory enzymes.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, particularly enzymes. The difluoromethoxy group is believed to enhance the compound's binding affinity to these enzymes, leading to reduced enzymatic activity.

  • Enzyme Inhibition : this compound acts as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and decreasing overall enzymatic activity.
  • Binding Affinity : The presence of electron-withdrawing groups like fluorine increases the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against a panel of pathogenic microorganisms. The results indicated that it exhibited strong inhibitory effects against Staphylococcus aureus and moderate effects against Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound in vitro. It was found to significantly reduce the production of pro-inflammatory cytokines in cultured human cells, indicating its potential therapeutic role in treating inflammatory diseases.

Comparison with Similar Compounds

This compound can be compared with other benzoate derivatives to assess differences in biological activity:

Compound NameStructure TypeNotable Activity
Ethyl 2-(trifluoromethoxy)benzoate Trifluoromethoxy SubstituentHigher lipophilicity
Ethyl 2-(methoxy)benzoate Methoxy SubstituentLower antimicrobial activity
Ethyl 2-(difluoromethoxy)benzoic acid Acid FormMore reactive in chemical reactions

This comparison highlights how variations in substituents can influence both chemical reactivity and biological efficacy.

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